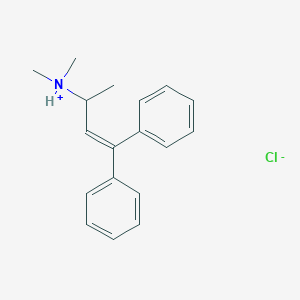

N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride

Description

N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride (Molecular formula: C₁₈H₂₁N·ClH; Molecular weight: 287.827 g/mol) is a tertiary amine featuring a conjugated butenyl backbone substituted with two phenyl groups and a dimethylamino moiety. Its SMILES representation (Cl.CC (C=C(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C) highlights the unsaturated bond between C3 and C4, flanked by aromatic rings. This compound is primarily recognized as a related impurity in the synthesis of Citalopram, a selective serotonin reuptake inhibitor (SSRI), underscoring its relevance in pharmaceutical quality control .

Properties

CAS No. |

55011-89-7 |

|---|---|

Molecular Formula |

C18H22ClN |

Molecular Weight |

287.8 g/mol |

IUPAC Name |

N,N-dimethyl-4,4-diphenylbut-3-en-2-amine;hydrochloride |

InChI |

InChI=1S/C18H21N.ClH/c1-15(19(2)3)14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-15H,1-3H3;1H |

InChI Key |

ZVTAYVQUGPGRAF-UHFFFAOYSA-N |

SMILES |

CC(C=C(C1=CC=CC=C1)C2=CC=CC=C2)[NH+](C)C.[Cl-] |

Canonical SMILES |

CC(C=C(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C.Cl |

Other CAS No. |

55011-89-7 |

Pictograms |

Acute Toxic |

Related CAS |

29869-90-7 (Parent) |

Synonyms |

N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine Hydrochloride; A 29 Lundbeck Hydrochloride; USP Citalopram Related Compound F |

Origin of Product |

United States |

Preparation Methods

Ketal Formation

Ethyl acetoacetate (1 ) reacts with ethylene glycol under acid catalysis (p-toluenesulfonic acid) in hexanes to form ethyl acetoacetate ethylene ketal (2 ). This step ensures selective reactivity of the ester group over the ketone.

Conditions :

Grignard Addition

Phenylmagnesium bromide reacts with ketal 2 in anhydrous ether to form tertiary alcohol 3 . The Grignard reagent selectively attacks the ester carbonyl, avoiding the protected ketone.

Conditions :

-

Molar Ratio : 1:1.2 (ketal:phenylmagnesium bromide)

-

Reaction Time : 4 hours at 0°C, then 1 hour at room temperature

-

Workup : Quenching with saturated NH₄Cl, extraction with diethyl ether

Acid-Catalyzed Deprotection and Dehydration

Tertiary alcohol 3 undergoes dehydration in benzene with p-toluenesulfonic acid to yield 4,4-diphenyl-3-buten-2-one (5 ). The reaction proceeds via β-hydroxyketone intermediate 4 , which eliminates water to form the α,β-unsaturated ketone.

Conditions :

-

Solvent : Benzene (25 mL per 5 g alcohol)

-

Temperature : Reflux for 2 hours

Reductive Amination for Tertiary Amine Formation

4,4-Diphenyl-3-buten-2-one (5 ) undergoes reductive amination with dimethylamine to produce the target compound. Two primary methods dominate:

Sodium Cyanoborohydride-Mediated Reductive Amination

This method ensures selective imine reduction without over-alkylation:

Procedure :

-

Imine Formation :

-

Reduction :

-

Workup :

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| pH | 6.0 | Maximizes imine stability |

| Solvent | Methanol | 89% yield |

| Temperature | 25°C | Avoids ketone reduction |

Yield : 84–89% after recrystallization (isopropyl alcohol/ether).

Industrial-Scale Catalytic Hydrogenation

For bulk production, continuous flow reactors with Raney nickel catalysts enhance efficiency:

Conditions :

-

Pressure : 50 bar H₂

-

Temperature : 80°C

-

Residence Time : 30 minutes

-

Solvent : Ethanol/water (9:1)

Advantages :

-

Reduced dimethylamine hydrochloride usage (1.05 equiv)

-

Automated pH control minimizes byproducts like N-methyl derivatives.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via acidification:

Procedure :

-

Dissolve the amine in anhydrous ethanol (10 mL/g).

-

Add concentrated HCl (1.1 equiv) dropwise at 0°C.

Crystallization Data :

| Solvent System | Crystal Purity | Recovery Rate |

|---|---|---|

| IPA/ether (3:1) | 99.5% | 88% |

| Acetone/hexane | 98.7% | 82% |

Impurity Control and Analytical Characterization

Common Byproducts

Purification Techniques

Spectroscopic Validation

Industrial-Scale Modifications

Continuous Flow Synthesis

Modern plants employ tubular reactors for safer handling of exothermic steps:

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products

Oxidation: Formation of ketones or carboxylic acids

Reduction: Formation of secondary or tertiary amines

Substitution: Formation of substituted amines or amides

Scientific Research Applications

Chemistry

N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

- Oxidation: Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.

- Reduction: Reduction reactions can yield secondary or tertiary amines when treated with lithium aluminum hydride.

- Substitution: The dimethylamine group can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Biology

Research has shown that this compound exhibits potential biological activity. It has been investigated for its interactions with biomolecules and its effects on cellular processes. For example, studies have assessed its cytotoxicity and efficacy against various pathogens, including leishmaniasis:

| Compound | EC50 (μg/mL) | LC50 (μg/mL) |

|---|---|---|

| N,N-Dimethyl... | 35 - 57 | 21 - 45 |

These findings suggest that while the compound exhibits moderate activity against certain pathogens, it also presents cytotoxicity concerns .

Medicine

In medicinal chemistry, this compound is explored as a precursor for drug development. Its ability to modulate enzyme activity and interact with specific receptors makes it a candidate for therapeutic applications. The mechanism of action typically involves binding to active sites on enzymes or receptors, altering their conformation and function .

Case Study 1: Antileishmanial Activity

A study evaluated the antileishmanial activity of various quaternary ammonium salts derived from compounds similar to this compound. The results indicated that certain derivatives exhibited moderate to low activity against axenic amastigotes of Leishmania panamensis, with varying levels of cytotoxicity in human cell lines .

Case Study 2: Synthesis of Novel Compounds

Research highlighted the synthesis of novel quaternary ammonium salts using N,N-Dimethyl derivatives. These compounds were characterized for their biological activity and showed promise in developing new therapeutic agents .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Dimethylthiambutene Hydrochloride

- Molecular Formula : C₁₄H₁₇NS₂·ClH

- Molecular Weight : 299.90 g/mol

- Key Structural Difference : Replacement of phenyl groups with 2-thienyl (aromatic sulfur-containing rings).

- Pharmacological Use : Opioid analgesic used in veterinary medicine, acting on μ-opioid receptors .

- Toxicity : Subcutaneous LD₅₀ in rats = 170 mg/kg .

- Key Data: Property N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine HCl Dimethylthiambutene HCl Aromatic Substituents Phenyl 2-Thienyl Therapeutic Class Pharmaceutical impurity (Citalopram) Opioid analgesic Bioactivity Not reported μ-opioid receptor agonist Species Specificity N/A Veterinary use

Discussion : The thienyl groups in Dimethylthiambutene enhance lipophilicity and alter receptor binding compared to phenyl-substituted analogs, favoring opioid activity. The sulfur atoms may also influence metabolic stability .

Diphenhydramine Hydrochloride

- Molecular Formula: C₁₇H₂₂ClNO

- Molecular Weight : 291.82 g/mol

- Key Structural Difference : Diphenylmethoxyethyl backbone instead of butenyl chain.

- Pharmacological Use : First-generation antihistamine (H₁-receptor antagonist) with sedative properties .

- Key Data: Property N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine HCl Diphenhydramine HCl Backbone Butenyl Ethoxyethyl Primary Target Not reported H₁ histamine receptor Clinical Application N/A Allergy, insomnia

Discussion : The ethoxyethyl structure in Diphenhydramine facilitates H₁-receptor antagonism, while the rigid butenyl backbone in the target compound may limit such interactions.

Methiodone (4-Ethylsulfonyl-N,N-dimethyl-4,4-diphenylbutan-2-amine Hydrochloride)

- Molecular Formula: C₂₀H₂₈ClNO₂S

- Molecular Weight : 382.0 g/mol

- Key Structural Difference : Ethylsulfonyl group and saturated butane chain (vs. unsaturated butenyl).

- Pharmacological Use: Not well-documented; structurally related to opioid antagonists .

- Key Data: Property N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine HCl Methiodone Chain Saturation Unsaturated (C3-C4 double bond) Saturated butane Functional Group Tertiary amine Sulfonyl + tertiary amine Potential Bioactivity Unknown Opioid receptor modulation

Discussion : The sulfonyl group in Methiodone may enhance metabolic stability or alter solubility, while the saturated chain could reduce conformational flexibility compared to the target compound.

Diatrin (N,N'-Dimethyl-N-phenyl-N'-(2-thienylmethyl)ethylenediamine Hydrochloride)

- Molecular Formula : C₁₄H₁₉N₂S·ClH

- Pharmacological Use : Antihistamine and antianaphylactic agent (ethylenediamine class) .

Key Data :

Property N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine HCl Diatrin Core Structure Butenyl amine Ethylenediamine Therapeutic Index N/A 300–1200 (oral) Mechanism N/A Histamine receptor blockade

Discussion : Diatrin’s ethylenediamine backbone enables potent antihistaminic effects, contrasting with the target compound’s lack of reported receptor activity.

Structural-Activity Relationship (SAR) Insights

- Aromatic Substitutions : Phenyl groups enhance π-π stacking in hydrophobic pockets, while thienyl groups (in Dimethylthiambutene) introduce sulfur-mediated interactions .

- Chain Flexibility : Unsaturated butenyl chains (target compound) may confer rigidity, whereas saturated chains (Methiodone) allow conformational adaptability .

- Functional Groups : Sulfonyl (Methiodone) and ethoxy (Diphenhydramine) groups drastically alter solubility, metabolism, and target engagement.

Biological Activity

N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride (CAS No. 55011-89-7) is a synthetic compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₈H₂₂ClN and a molecular weight of 287.8 g/mol. The compound features a butenamine backbone with dimethyl and diphenyl substitutions, which contribute to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂ClN |

| Molecular Weight | 287.8 g/mol |

| IUPAC Name | N,N-dimethyl-4,4-diphenylbut-3-en-2-amine; hydrochloride |

| CAS Number | 55011-89-7 |

Biological Activity Overview

Research into the biological activity of this compound suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its biological effects have been explored primarily in the context of antileishmanial activity, cytotoxicity, and interactions with cellular targets.

Antileishmanial Activity

A study investigated the synthesis of quaternary ammonium salts derived from compounds similar to this compound. These derivatives exhibited varying degrees of antileishmanial activity against Leishmania species. For instance:

| Compound | EC50 (μg/mL) Axenic Amastigotes | EC50 (μg/mL) Intracellular Amastigotes | LC50 (μg/mL) U937 Cells |

|---|---|---|---|

| 1a | 14 | 17 | 44.4 |

| 1b | 35 | 38 | 21 |

| 1c | 57 | 50 | 24 |

The study indicated that compound 1a , which is structurally related to this compound, demonstrated the best selectivity index (SI) due to its lower cytotoxicity while maintaining effective antileishmanial properties .

Cytotoxicity Studies

Cytotoxicity assessments using human U937 cells revealed that many derivatives exhibited significant toxicity. The lethal concentration (LC50) values ranged from 21 to 45 μg/mL across various compounds tested. This highlights the necessity for careful consideration of toxicity alongside therapeutic efficacy when developing new drugs based on this chemical framework .

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets such as enzymes or receptors within cells. The compound may modulate these targets by binding to their active sites or altering their conformational states, leading to changes in cellular functions .

Case Studies and Research Findings

Several studies have focused on synthesizing derivatives of this compound and assessing their biological activities:

- Synthesis and Antileishmanial Activity : A series of quaternary ammonium salts were synthesized based on this compound and evaluated for their antileishmanial properties. The results indicated that certain derivatives had potent activity against both axenic and intracellular amastigotes while maintaining lower cytotoxicity .

- Comparative Analysis with Other Compounds : When compared to established antileishmanial agents like chlorocholine, some derivatives showed improved selectivity profiles, suggesting potential for further development as therapeutic agents .

Q & A

Q. What are the recommended synthetic routes for N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride, and how can yield/purity be optimized?

- Methodological Answer : Reductive amination is a viable approach. For example, dissolve methylamine hydrochloride in methanol, add the ketone precursor, and reduce with sodium cyanoborohydride under pH control (maintained via HCl addition to ~pH 6, monitored using universal pH paper). Post-reaction, acidify with dilute H₂SO₄, extract with CH₂Cl₂, and purify via vacuum distillation (95–110°C at 0.4 mmHg) followed by recrystallization in isopropyl alcohol (IPA) and ether to isolate the hydrochloride salt . Monitor purity via HPLC or TLC .

Q. How should researchers characterize the compound’s structural and physicochemical properties?

- Methodological Answer :

- UV-Vis Spectroscopy : Determine λmax (e.g., 255 nm for related aryl amines) .

- NMR/IR : Assign peaks using ¹H/¹³C NMR and FT-IR to confirm the amine, aromatic protons, and butenyl groups.

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (e.g., C₁₇H₂₂ClNO for diphenhydramine analogs) .

- Electrochemical Sensors : Employ gold thin-film arrays (TFGAs) for redox behavior analysis .

Q. What are the optimal storage conditions to ensure long-term stability?

- Methodological Answer : Store at -20°C in airtight, light-resistant containers. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and monitor degradation via HPLC. For hygroscopic batches, use desiccants or vacuum-sealed packaging .

Advanced Research Questions

Q. How can spectral data contradictions (e.g., NMR shifts) between computational predictions and experimental results be resolved?

- Methodological Answer :

- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Cross-validate with X-ray crystallography (if crystalline) or computational docking studies.

- Account for solvent effects (e.g., DMSO vs. CDCl₃) and trace impurities (e.g., residual solvents) by repeating analyses under standardized conditions .

Q. What in vitro models are suitable for evaluating biological interactions, and how should assays be designed?

- Methodological Answer :

- Protein Binding : Use surface plasmon resonance (SPR) with immobilized targets (e.g., IL-6, MMP3) and human serum (H4522) to assess affinity .

- Cell-Based Assays : Screen against recombinant proteins (e.g., Proteintech’s IL-6) in HEK293 or CHO cells. Include controls with nanobodies (anti-IL-6 VHH) to confirm specificity .

- Dose-Response : Use a logarithmic concentration range (1 nM–100 µM) and quantify effects via luminescence/fluorescence .

Q. How to address discrepancies in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer :

- Standardize Assay Conditions : Control pH (e.g., 10× PBS, pH 7.4), temperature (25°C vs. 37°C), and solvent (DMSO ≤0.1%) .

- Cross-Validate with Orthogonal Methods : Compare SPR, ELISA, and cell viability assays.

- Statistical Analysis : Apply ANOVA or Bland-Altman plots to identify systematic errors .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.